2',3'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Description
2',3'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a propiophenone derivative characterized by methyl substituents at the 2' and 3' positions on the aromatic ring and a 3,4-dimethylphenyl group attached to the propanone backbone. The compound belongs to a class of aryl ketones, which are often intermediates in organic synthesis or explored for pharmacological activity .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-17(12-15(13)3)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHISIFZAOUZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644843 | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-32-3 | |
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.
Substitution: Bromine in acetic acid, room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Before discussing its applications, it is essential to understand the chemical structure of 2',3'-dimethyl-3-(3,4-dimethylphenyl)propiophenone. The compound features a propiophenone backbone with two methyl groups at the 2' and 3' positions and a dimethylphenyl group at the 3 position. This structure contributes to its unique reactivity and utility in various chemical processes.
Photoinitiators in Polymer Chemistry
One of the primary applications of this compound is as a photoinitiator in polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization upon exposure to UV or visible light. This compound is particularly effective due to its ability to generate free radicals upon irradiation, which can initiate the polymerization of acrylates and other monomers.
Key Benefits:
- Efficiency : High efficiency in initiating polymerization processes.
- Versatility : Suitable for various monomers and formulations.
- Low Odor : Compared to traditional photoinitiators, it has a lower odor profile.
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been explored for its potential as an active pharmaceutical ingredient (API) or as an intermediate in the synthesis of more complex molecules.
Case Study: Synthesis of Anticancer Agents
Research has indicated that this compound can serve as a precursor in synthesizing novel anticancer agents. Its structural characteristics allow for modifications that enhance biological activity against cancer cells.
High Potency Active Pharmaceutical Ingredients (HPAPIs)
The compound is also relevant in the production of high potency active pharmaceutical ingredients (HPAPIs). Its application in HPAPI manufacturing is crucial due to its ability to maintain low occupational exposure limits (OELs), making it suitable for cleanroom environments.
Key Considerations:
- Safety : OELs below 1 μg/m³ ensure safety during handling.
- Regulatory Compliance : Meets stringent cGMP requirements for pharmaceutical production.
Material Science Applications
In material science, this compound is utilized in formulating advanced materials such as coatings and adhesives. Its properties contribute to improved adhesion and durability of products exposed to UV light.
Advantages:
- Enhanced Durability : Provides resistance against environmental factors.
- Improved Adhesion : Enhances bonding strength in coatings.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Polymer Chemistry | Photoinitiator for UV curing | High efficiency, low odor |
| Pharmaceuticals | Synthesis of anticancer agents | Structural versatility |
| HPAPI Production | Used in cleanroom environments | Low OELs, regulatory compliance |
| Material Science | Coatings and adhesives | Enhanced durability and adhesion |
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The substituent positions and functional groups significantly influence the properties of propiophenone derivatives. Below is a comparison with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 898780-62-6 | C₁₉H₂₂O | 266.38 | 2',3'-CH₃; 3,5-(CH₃)₂-C₆H₃ |
| 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone | 898792-80-8 | C₁₉H₂₂O | 266.38 | 2',6'-CH₃; 2,3-(CH₃)₂-C₆H₃ |
| 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone | 898755-57-2 | C₁₈H₂₀O | 252.35 | 3'-CH₃; 3,4-(CH₃)₂-C₆H₃ |
| 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | 898779-79-8 | C₁₇H₁₆Cl₂O | 307.21 | 2',5'-Cl; 3,4-(CH₃)₂-C₆H₃ |
Key Observations :
- Substituent Position : The 2',3'-dimethyl configuration (as in the target compound) differs from 2',6'-dimethyl () or 3'-methyl () analogs, which alter steric and electronic effects .
- Chlorinated Derivatives : Chlorine substituents (e.g., 2',5'-dichloro in ) increase molecular weight and polarity compared to methyl groups, leading to higher boiling points (429.5°C vs. ~420°C for methylated analogs) and densities (1.206 g/cm³ vs. ~1.01 g/cm³) .
Physical and Chemical Properties
Boiling Point and Density
- 2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: Predicted boiling point = 420.2°C; density = 1.011 g/cm³ .
- 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone: Boiling point = 429.5°C; density = 1.206 g/cm³ .
- 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone: Molecular weight = 307.21; density similar to other chloro-derivatives .
Trends :
- Methyl groups contribute to lower densities compared to chlorine substituents.
- Chlorination increases boiling points due to enhanced intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
2',3'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, characterized by its unique chemical structure that includes dimethyl and phenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dimethyl and phenyl groups enhances its binding affinity to various enzymes and receptors, which may lead to modulation of their activity. This interaction can result in enzyme inhibition or alteration of signaling pathways crucial for cellular functions.
Anticancer Properties
Recent studies have indicated that derivatives of propiophenones, including this compound, exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. These effects suggest a potential role in cancer therapy, particularly against resistant cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound demonstrates inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A notable study involved the evaluation of this compound's efficacy against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for further development in cancer treatment protocols .
Case Study: Antimicrobial Effectiveness
Another research effort focused on the antimicrobial properties of the compound. In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The study concluded that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles (WGK 3 classification) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation (S22/S24/25 precautions) .
- Waste disposal : Segregate halogenated organic waste and transfer to certified biohazard treatment facilities .
Advanced Note : For spills, neutralize with activated carbon and avoid aqueous rinses to prevent environmental contamination .
How can researchers optimize solvent selection for recrystallization?
Advanced Research Question
Recrystallization purity depends on solvent polarity matching the compound’s logP.
- Step 1 : Estimate logP via computational tools (e.g., ChemAxon) based on methyl and phenyl group contributions.
- Step 2 : Test solvent mixtures (e.g., ethanol/water or hexane/ethyl acetate) using gradient cooling (50°C → 4°C) .
- Step 3 : Validate crystal structure via X-ray diffraction (if single crystals form) or PXRD for polymorph identification .
Troubleshooting : If crystals fail to form, introduce seed crystals or reduce cooling rate to 1°C/min .
What are the implications of methyl group positioning on biological activity in structural analogs?
Advanced Research Question
Meta- and para-methyl groups influence steric bulk and electronic effects. For example:
- Meta-methyl : Enhances metabolic stability in analogs like 3-(3,4-dimethoxyphenyl)-L-alanine by reducing cytochrome P450 interactions .
- Para-methyl : Increases lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted compounds .
Methodological Insight : Use QSAR modeling to correlate substituent positions with activity datasets from PubChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
